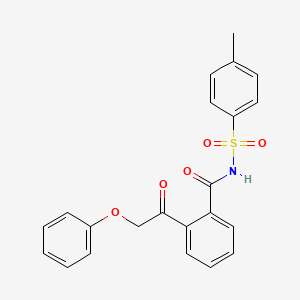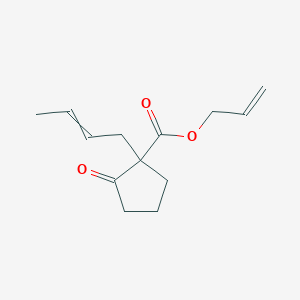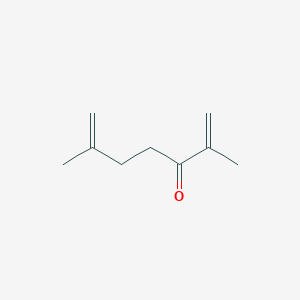
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide: is a complex organic compound that features a sulfonyl group, a phenoxyacetyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Sulfonyl Chloride: The synthesis begins with the conversion of 4-methylbenzenesulfonic acid to 4-methylbenzenesulfonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The 4-methylbenzenesulfonyl chloride is then reacted with 2-phenoxyacetic acid in the presence of a base such as pyridine to form the intermediate 2-(phenoxyacetyl)-4-methylbenzenesulfonyl chloride.
Amidation: Finally, the intermediate is reacted with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and phenoxyacetyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylbenzene-1-sulfonyl)alanine: A related compound with a similar sulfonyl group but different functional groups.
p-Toluenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
N-(4-Methylbenzene-1-sulfonyl)norleucine: Another sulfonyl compound with different substituents.
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide is unique due to its combination of sulfonyl, phenoxyacetyl, and benzamide groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industry.
Propiedades
Número CAS |
88063-37-0 |
|---|---|
Fórmula molecular |
C22H19NO5S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)sulfonyl-2-(2-phenoxyacetyl)benzamide |
InChI |
InChI=1S/C22H19NO5S/c1-16-11-13-18(14-12-16)29(26,27)23-22(25)20-10-6-5-9-19(20)21(24)15-28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
Clave InChI |
NQTNVNXMXFUQCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)

![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)


![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)

![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
